7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the tetrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its unique structure allows for applications in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with cell cycle progression and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring structure and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential biological activities.
Uniqueness: 7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C11H8ClN5O2 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClN5O2/c12-7-4-2-1-3-6(7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16) |
InChI Key |
RKMSDWSWTSSOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C(=O)O)Cl |
Origin of Product |
United States |
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